molecular formula C26H26ClN3O4 B237593 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide

货号 B237593
分子量: 480 g/mol
InChI 键: HUOCRQXVYFZEPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide, commonly known as CBP-307, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.

作用机制

The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
CBP-307 has been shown to modulate dopamine signaling in the brain, leading to changes in synaptic plasticity and neuronal activity. In addition, CBP-307 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory.

实验室实验的优点和局限性

One of the main advantages of CBP-307 is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CBP-307 has relatively low potency compared to other dopamine receptor antagonists, which may limit its efficacy in certain applications. In addition, the pharmacokinetic properties of CBP-307 are not well understood, which may affect its suitability for clinical development.

未来方向

Future research on CBP-307 should focus on elucidating its pharmacokinetic properties and optimizing its potency and selectivity for the dopamine D3 receptor. In addition, further preclinical studies are needed to evaluate the efficacy of CBP-307 in various neuropsychiatric disorders and to identify potential side effects and safety concerns. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.

合成方法

CBP-307 is a synthetic compound that can be prepared using a multi-step process. The synthesis starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This compound is then reacted with 4-aminophenyl-3,4-dimethoxybenzoic acid to form CBP-307.

科学研究应用

CBP-307 has been extensively studied in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In animal models, CBP-307 has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior.

属性

产品名称

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide

分子式

C26H26ClN3O4

分子量

480 g/mol

IUPAC 名称

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-10-22(11-9-21)29-13-15-30(16-14-29)26(32)18-3-6-20(27)7-4-18/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI 键

HUOCRQXVYFZEPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。